2,4-Dibromo-3-iodopyridine

説明

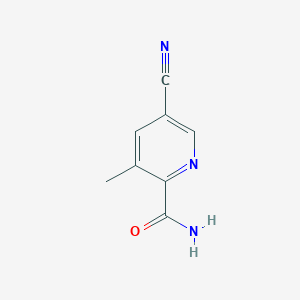

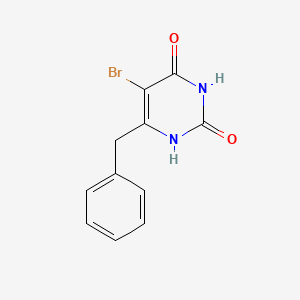

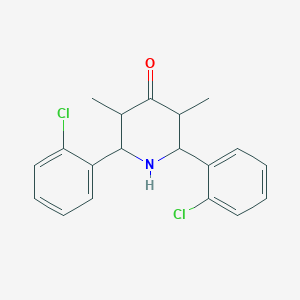

2,4-Dibromo-3-iodopyridine is a chemical compound with the molecular formula C5H2Br2IN . It has an average mass of 362.789 Da and a monoisotopic mass of 360.759857 Da .

Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-3-iodopyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The 2nd and 4th positions of the ring are substituted with bromine atoms, and the 3rd position is substituted with an iodine atom .Physical And Chemical Properties Analysis

2,4-Dibromo-3-iodopyridine is a solid at room temperature . It has a molecular weight of 362.79 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Amino-Substituted Pyridylglyoxylamides : Research involving iodopyridine compounds, closely related to 2,4-Dibromo-3-iodopyridine, demonstrated their utility in the synthesis of amino-substituted pyridylglyoxylamides through palladium-catalysed aminocarbonylation. This process involved various primary and secondary amines, indicating the versatility of iodopyridines in synthesizing nicotinamide analogues and other complex compounds (Szőke et al., 2016).

Halogen Bonding-Assisted Crystal Packing : Another study focused on the reactions of 3-iodopyridine with chloro- and bromobismuthate complexes, highlighting the importance of halogen⋯halogen contacts in the formation of crystal packing. This research underscores the significance of iodopyridines in understanding and manipulating crystal structures (Gorokh et al., 2019).

Advanced Applications in Chemistry

Non-Symmetrical Alkynylpyridines Synthesis : The use of bromo- and iodo-substituted pyridines, similar to 2,4-Dibromo-3-iodopyridine, was explored for synthesizing non-symmetrical alkynylpyridines. This approach provides efficient access to these compounds, which show potential in various fields due to their moderate to high fluorescence quantum yields (Rivera et al., 2019).

Iodinated 4,4′-Bipyridines as Transthyretin Fibrillogenesis Inhibitors : Research into iodinated bipyridines, akin to 2,4-Dibromo-3-iodopyridine, has shown promise in designing new transthyretin (TTR) fibrillogenesis inhibitors. The presence of iodine as a halogen-bond donor in these compounds was crucial for their inhibitory activity (Dessì et al., 2020).

Molecular Interactions and Analysis

Halogen⋯Halogen Interactions in Crystal Structures : The crystal structures of halogenated acridines, which share structural similarities with 2,4-Dibromo-3-iodopyridine, were studied to understand different types of halogen⋯halogen interactions. This research provided insights into the effect of halogen substituents on molecular packing and electronic properties (Yamamura et al., 2015).

Reactivity Towards Nucleophiles : A study on 2,3,5,6-tetrachloro-4-iodopyridine, a compound structurally similar to 2,4-Dibromo-3-iodopyridine, investigated its reactivity toward different nucleophiles. This research provides valuable insights into the regiochemistry of aromatic nucleophilic substitution, crucial for synthetic applications (Ranjbar‐Karimi et al., 2019).

Safety and Hazards

While specific safety and hazard information for 2,4-Dibromo-3-iodopyridine is not available, related compounds such as 2,5-Dibromo-4-iodopyridine and 3-Bromo-4-iodopyridine have been classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle these compounds with appropriate protective measures and in a well-ventilated area .

特性

IUPAC Name |

2,4-dibromo-3-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2IN/c6-3-1-2-9-5(7)4(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJDIVWYLZSWIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromo-3-iodopyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Formamide, N-[2-(4-fluorophenyl)ethyl]-](/img/structure/B3186945.png)